molecular formula C5H6ClN3 B11808157 4-Chloropyridine-3,5-diamine

4-Chloropyridine-3,5-diamine

Cat. No.: B11808157
M. Wt: 143.57 g/mol
InChI Key: ZREDVNRHGOPLJB-UHFFFAOYSA-N
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Description

4-Chloropyridine-3,5-diamine is an organic compound belonging to the class of chlorinated pyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and amino groups at the 3- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridine-3,5-diamine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the nitration of pyridine to form 3,5-dinitropyridine, which is then reduced to 3,5-diaminopyridine. Subsequent chlorination at the 4-position yields this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .

Mechanism of Action

The mechanism of action of 4-Chloropyridine-3,5-diamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

IUPAC Name

4-chloropyridine-3,5-diamine

InChI

InChI=1S/C5H6ClN3/c6-5-3(7)1-9-2-4(5)8/h1-2H,7-8H2

InChI Key

ZREDVNRHGOPLJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)N)Cl)N

Origin of Product

United States

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